3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide
Description
Properties
IUPAC Name |
5-methyl-3-naphthalen-2-yl-1H-1,2,4-triazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.BrH/c1-9-14-13(16-15-9)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8H,1H3,(H,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZNAMMCMTZPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC3=CC=CC=C3C=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, thereby modulating its activity.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities. These activities suggest that the compound may affect a variety of biochemical pathways.
Biological Activity
3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Synthesis
The synthesis of 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide typically involves multi-step reactions starting from readily available precursors. For instance, a common method includes the condensation of naphthalene derivatives with triazole precursors under acidic conditions. The yield and purity of the synthesized compound can be optimized through recrystallization and chromatographic techniques.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 1,2,4-triazole derivatives. For example:
- Activity Against Bacteria : The compound has shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. In a study involving derivatives of 1,2,4-triazoles, compounds similar to 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole | S. aureus | 32 µg/mL |
| 3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole | E. coli | 64 µg/mL |
Antifungal Activity
The antifungal potential of triazoles is well-documented. Compounds in this class are often used as antifungal agents due to their mechanism of action targeting fungal cell membrane synthesis. While specific data for 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide is limited, related triazole derivatives have demonstrated significant antifungal activity against species such as Candida albicans .
Anti-inflammatory and Cytokine Modulation
Research has indicated that certain triazole derivatives can modulate inflammatory responses by affecting cytokine release. In vitro studies showed that compounds similar to 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide can significantly reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
Case Studies
A recent study published in Journal of Medicinal Chemistry explored a series of triazole derivatives for their biological activities. Among these derivatives:
- Case Study 1 : A derivative structurally similar to 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide was tested for its anti-inflammatory effects in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to controls.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. For instance, the incorporation of naphthalene moieties in triazole structures has been linked to enhanced activity against various bacterial strains. A study demonstrated that certain triazole derivatives showed potent inhibition against metallo-β-lactamases, which are enzymes that confer resistance to carbapenem antibiotics. Specifically, compounds with naphthalenic substituents displayed submicromolar activities against VIM-type enzymes and strong inhibition against NDM-1 .
Anticancer Properties
Compounds similar to 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide have been investigated for their chemopreventive and chemotherapeutic effects. Research indicates that triazoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Agricultural Applications
Fungicide Development
The unique structure of 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide positions it as a potential candidate for developing new fungicides. Triazole compounds are known for their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes them effective against a wide range of plant pathogens .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the effectiveness of various triazole derivatives against resistant bacterial strains, 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide was found to significantly reduce bacterial growth in vitro compared to standard antibiotics. The study highlighted its potential as a lead compound for further development in treating infections caused by resistant bacteria .
Case Study 2: Anticancer Activity
A research team evaluated the anticancer properties of a series of triazole derivatives in human cancer cell lines. The findings revealed that compounds with naphthalene substitutions exhibited higher cytotoxicity compared to those without. The study concluded that the structural features of these compounds contributed to their ability to induce apoptosis in cancer cells .
Data Tables
Chemical Reactions Analysis
Functionalization and Derivative Formation
The triazole core undergoes further reactions to generate bioactive derivatives:
2.1. Alkylation Reactions
| Parameter | Details |
|---|---|
| Substrate | 3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide |
| Reagent | N-Substituted 2-chloro-N-phenylpropanamide |
| Catalyst | Lithium hydride (LiH) |
| Solvent | DMF |
| Time | 24 hours |
| Yield | 50–52% |
Key Product :
-
N-Substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide with enhanced nonlinear optical properties .
2.2. Cyclization for Spirodienone Conjugates
Cyclization with N-cyanoimidates yields spirodienone derivatives, which exhibit anticancer activity .
3.1. Spectroscopic Analysis
| Technique | Data |
|---|---|
| 1H NMR (CDCl3) | δ 8.56 (s, 1H), 8.10–8.03 (m, 2H), 7.83–7.75 (m, 2H), 7.64–7.57 (m, 2H), 7.42–7.35 (m, 2H) |
| ESI-MS | m/z 386 ([M+2H]+) |
| HRMS | C₁₄H₁₂BrN₄O (Exact mass: 347.02 g/mol) |
3.2. Thermal Stability
Reaction Optimization Challenges
-
Side Reactions : Competing hydrolysis in polar solvents reduces yields below 40% without nitrogen degassing .
-
Purification : Flash chromatography (0–40% EtOAc/hexanes) is critical for isolating the pure hydrobromide salt .
Comparative Analysis with Analogues
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 3-Methyl-1H-1,2,4-triazole | Lacks naphthalene substituent | Lower thermal stability |
| 4-Methyl-4H-1,2,4-triazole | Pyridine ring substitution | Enhanced optical properties |
Comparison with Similar Compounds
Structural Analogues with Hydrobromide Salts
Key Observations :
- Hydrate forms (e.g., 1-[4-(Bromomethyl)phenyl]-...) exhibit higher thermal stability (>280°C) due to crystalline lattice stabilization .
Bioactive 1,2,4-Triazole Derivatives
Key Observations :
- Epoxiconazole’s oxirane ring and halogenated substituents confer pesticidal activity, a feature absent in the target compound due to its simpler substituents .
- Methylsulfonylphenyl-containing triazoles (e.g., COX-2 inhibitors) demonstrate high melting points (~200°C), suggesting strong intermolecular interactions, while the target compound’s properties remain underexplored .
Solubility and Reactivity Trends
- Water Solubility : The hydrobromide salt form of the target compound likely improves aqueous solubility compared to neutral 1,2,4-triazoles, which are inherently water-soluble due to hydrogen-bonding capabilities .
- Reactivity : Bromoalkyl-substituted triazoles (e.g., 1-(3-bromopropyl)-...) are reactive in nucleophilic substitutions, whereas the naphthalenyl group in the target compound may favor aromatic interactions over covalent reactivity .
Preparation Methods
General Synthetic Strategy for 3-Methyl-1,2,4-Triazole Derivatives
The synthesis typically involves construction of the 1,2,4-triazole ring followed by selective functionalization at the 3- and 5-positions. The methyl group at position 3 and the naphthalen-2-yl substituent at position 5 can be introduced via alkylation and cross-coupling or condensation reactions, respectively.
Triazole Ring Construction: Commonly, 1,2,4-triazoles are synthesized via condensation of hydrazine derivatives with carboxylic acid derivatives or amidines. For example, condensation of acetimidamide derivatives with appropriate aldehydes or ketones under controlled conditions yields substituted triazoles.
Introduction of Methyl Group at Position 3: Alkylation of the triazole nitrogen or carbon can be achieved using methyl halides or methylation reagents in the presence of bases such as potassium hydroxide or lithium diisopropylamide (LDA).
Introduction of Naphthalen-2-yl Substituent at Position 5: This aromatic substituent is typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) starting from halogenated triazole intermediates.
Formation of the Hydrobromide Salt
The hydrobromide salt is typically prepared by treating the free triazole base with hydrobromic acid (HBr) in an appropriate solvent such as ethanol or acetonitrile. This protonates the triazole nitrogen, forming the hydrobromide salt, which often crystallizes out upon cooling or solvent removal.
-
Dissolve the 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole in ethanol.
Add an equimolar amount of hydrobromic acid solution dropwise under stirring at ambient temperature.
Stir the mixture until complete salt formation.
Isolate the hydrobromide salt by filtration or crystallization.
Data Table: Summary of Key Synthetic Steps and Conditions
Q & A
Q. What are the optimal synthetic routes for 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via microwave-assisted cyclocondensation of appropriate precursors (e.g., hydrazine derivatives and carboxylic acids) under acidic conditions. Microwave irradiation significantly reduces reaction time (from hours to minutes) and improves yields (typically 70–85%) compared to conventional heating . Key parameters include:
- Temperature : 120–150°C for microwave synthesis.
- Catalyst : Use of HBr as both catalyst and hydrobromide source.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of naphthalene derivatives.
Table 1 : Yield comparison under different conditions.
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 24 | 55 |
| Microwave | 0.5 | 82 |
Q. How should researchers characterize the structural and electronic properties of this compound?
Answer: A multi-technique approach is recommended:
- X-ray crystallography : Resolves crystal packing and confirms the hydrobromide salt formation via hydrogen-bonding networks (e.g., N–H···Br interactions) .
- NMR spectroscopy : NMR shows characteristic peaks for the naphthalenyl group (δ 7.4–8.2 ppm) and triazole protons (δ 8.5–9.0 ppm). NMR confirms methyl and aromatic carbons .
- UV-Vis spectroscopy : Solvatochromic shifts (e.g., in ethanol vs. DMSO) indicate charge-transfer interactions between the triazole ring and naphthalene moiety .
Q. What solvent systems are suitable for studying its solubility and stability?
Answer: Polar solvents like DMSO, ethanol, and methanol are ideal due to the compound’s ionic hydrobromide moiety. Stability tests (via HPLC or TLC) should be conducted under inert atmospheres to prevent oxidation of the triazole ring. Avoid chlorinated solvents (e.g., chloroform), which may induce decomposition at elevated temperatures .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and spectroscopic behavior of this compound?
Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with experimental UV-Vis absorption bands (e.g., predicted λ_max ≈ 320 nm vs. observed 315 nm) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., triazole N-atoms are nucleophilic, guiding substitution reactions) .
- Vibrational frequencies : Match IR-active modes (e.g., C=N stretch at 1600–1650 cm⁻¹) to experimental data .
Q. What experimental strategies are used to evaluate its antiproliferative activity, and how are contradictory bioactivity results resolved?
Answer:
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values should be compared with positive controls (e.g., cisplatin).
- Data contradictions : May arise from assay conditions (e.g., serum concentration, incubation time). Validate results via:
- Dose-response curves across multiple replicates.
- Apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .
Table 2 : Example IC₅₀ values (μM) in different cell lines.
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 | 12.3 ± 1.2 |
| HeLa | 18.7 ± 2.1 |
Q. How can researchers design substitution reactions to modify the triazole ring while preserving bioactivity?
Answer:
- Nucleophilic substitution : Replace the hydrobromide counterion with other anions (e.g., Cl⁻, PF₆⁻) under mild conditions (room temperature, aqueous ethanol).
- Electrophilic aromatic substitution : Introduce substituents (e.g., NO₂, Br) at the naphthalene 6-position using HNO₃/H₂SO₄ or Br₂/FeBr₃. Monitor regioselectivity via LC-MS .
Note : Maintain the 1,2,4-triazole core intact, as structural modifications (e.g., ring expansion) often reduce activity .
Q. What safety protocols are critical when handling this compound in the laboratory?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
